molecular formula C7H11ClN2S B104421 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride CAS No. 15951-21-0

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Cat. No. B104421
CAS RN: 15951-21-0
M. Wt: 190.69 g/mol
InChI Key: CLQLOFQYFKYTJP-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The tetrahydro prefix indicates that the benzene ring is saturated, having four additional hydrogen atoms, making it a part of the tetrahydrobenzothiazole class of compounds. These compounds are of interest due to their pharmacological properties, particularly as dopamine agonists, which are substances that activate dopamine receptors .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzothiazole derivatives has been explored in various studies. One such derivative, 4,5,6,7-tetrahydro-6-[4-(2-pyridinyl)-1-piperazinyl]-2-benzothiazolamine, was synthesized and its enantiomers were resolved. This compound was found to be a centrally active dopamine agonist, with both enantiomers showing comparable dopaminergic efficacy, which is unusual as stereoselectivity is often observed in the interaction with dopamine receptors .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrobenzothiazole derivatives is characterized by the presence of a saturated benzene ring fused to a thiazole ring. The specific substituents on the benzothiazole core can significantly influence the biological activity and selectivity of these compounds. For instance, the presence of a pyridinyl-piperazinyl group in the aforementioned derivative contributes to its activity as a dopamine agonist .

Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydrobenzothiazole derivatives can be manipulated to produce various isomers of related compounds. For example, (4,5,6,7-tetrahydroindol-2-yl)alkynes can be cyclized with hydroxylamine to yield either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles. The regioselectivity of this cyclization can be controlled by the acidity of the reaction mixture, with acetic acid favoring the formation of 3-isomers and neutral conditions favoring 5-isomers .

Physical and Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications, including as corrosion inhibitors. Two such derivatives were synthesized and studied for their corrosion inhibiting effects against steel in a 1 M HCl solution. These compounds demonstrated high inhibition efficiencies and could adsorb onto steel surfaces through both physical and chemical means. The study of their properties was complemented by quantum chemical calculations using density functional theory (DFT), which helped to establish a correlation between theoretical predictions and experimental results .

Scientific Research Applications

Heterocyclic Synthesis Applications

Benzothiazole Derivatives as Building Blocks : Benzothiazole-2-ylacetonitriles were utilized in the synthesis of new benzothiazolyl-1,2,3-triazole amines and -1,2,3-triazol-4-yl-1,3,4-thiadiazole-5-ylamines, indicating the use of benzothiazole derivatives as precursors in heterocyclic synthesis (Badahdah, 2008).

Corrosion Inhibition

Enhanced Corrosion Inhibition : Benzothiazole derivatives showed significant inhibition efficiency against steel corrosion, demonstrating their potential as corrosion inhibitors in acidic environments (Hu et al., 2016), (Hür et al., 2011).

Pharmaceutical Research

Microbial Studies : 2-Amino substituted benzothiazole derivatives were synthesized and tested for their antibacterial and antifungal activities, showcasing their potential in pharmaceutical applications (Patel & Agravat, 2007).

Anticancer Activity : Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and showed anticancer activity on various cancer cell lines, indicating their therapeutic potential (Havrylyuk et al., 2010).

Anticonvulsant Agents : 2-Aminobenzothiazole derivatives were synthesized and evaluated as anticonvulsant agents, demonstrating their potential in addressing the toxicity of current anticonvulsant medications (Singh et al., 2022).

Atypical Antipsychotic Activity : 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives were synthesized and showed dopamine D2 and serotonin 5HT2 antagonistic activity, indicating their potential for atypical antipsychotic activity (Gawai et al., 2019).

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQLOFQYFKYTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384953
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

CAS RN

15951-21-0
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15951-21-0
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